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Gadolinium(III)hydrogensulfate

Cat. No.: B13142512
M. Wt: 448.5 g/mol
InChI Key: VDVHJQJKABYJGH-UHFFFAOYSA-K
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Description

Significance of Gadolinium(III) in Inorganic and Materials Science

Gadolinium (Gd), a member of the lanthanide series, possesses unique electronic and magnetic properties that make it highly significant in inorganic and materials science. youtube.comwikipedia.org The most stable oxidation state is +3, and the Gd(III) ion is particularly noteworthy due to its electronic configuration, [Xe]4f⁷. fiveable.me With seven unpaired electrons in its 4f orbitals, the Gd(III) ion has a large magnetic moment and is strongly paramagnetic. youtube.comfiveable.me

This pronounced paramagnetism is the cornerstone of gadolinium's most prominent application: as a contrast agent in Magnetic Resonance Imaging (MRI). wikipedia.orgfiveable.menih.gov When chelated with organic ligands to mitigate its inherent toxicity, gadolinium complexes enhance the relaxation rates of nearby water protons, dramatically improving the contrast and diagnostic quality of MRI images. nih.govmdpi.comnih.goveurekalert.orgsciencedaily.com The design and synthesis of novel gadolinium chelates to improve relaxivity and kinetic stability remain an active area of research in inorganic and medicinal chemistry. nih.govresearchgate.net

Beyond its medical applications, gadolinium and its compounds are integral to various areas of materials science. Its high thermal neutron capture cross-section makes it effective as a neutron absorber in nuclear reactors. youtube.com Gadolinium compounds are also used as phosphors in imaging detectors and television tubes. youtube.comwikipedia.org For instance, terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb) is a common green phosphor. wikipedia.org The unique magnetic properties of gadolinium are also harnessed in the development of magnetic refrigeration technologies and other advanced materials. researchgate.netnih.gov

Overview of Gadolinium(III)hydrogensulfate as a Compound of Contemporary Academic Research Interest

This compound, Gd(HSO₄)₃, is a specific inorganic compound that has been a subject of focused academic research, primarily centered on its synthesis and structural characterization. The compound is synthesized by treating Gadolinium(III)sulfate, Gd₂(SO₄)₃, with concentrated sulfuric acid in a sealed vessel at an elevated temperature of 200 °C. researchgate.netfao.orgosti.gov

A key study elucidated the crystal structure of Gd(HSO₄)₃, revealing it to be an extremely moisture-sensitive material. researchgate.netfao.orgosti.gov This sensitivity necessitates handling under anhydrous conditions. The compound crystallizes in the orthorhombic space group Pbca. researchgate.netfao.org In its crystal lattice, the gadolinium ion is coordinated by eight oxygen atoms, all of which are provided by the hydrogensulfate ligands. researchgate.netosti.gov This arrangement results in a distorted square antiprism coordination geometry around the central gadolinium atom. fao.orgosti.gov

The structural analysis further shows that the hydrogensulfate anions play a crucial bridging role. The structure contains three crystallographically distinct HSO₄⁻ anions. One of these anions coordinates to two different gadolinium atoms, while the other two anions each bridge three gadolinium atoms. researchgate.netosti.gov This extensive bridging creates a complex three-dimensional network. The bond lengths between the gadolinium and the coordinating oxygen atoms vary, falling within the range of 2.334 Å to 2.423 Å. researchgate.netfao.orgosti.gov This detailed structural information provides fundamental insight into the coordination behavior of the hydrogensulfate ligand with a mid-series lanthanide ion.

Data Tables

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula Gd(HSO₄)₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.080(8)
b (Å) 9.574(8)
c (Å) 16.513(8)
Z (Formula units per cell) 8

Data sourced from Hummel, H. U., et al. (1994). researchgate.netfao.orgosti.gov

Table 2: Coordination Environment of Gd(III) in this compound

Feature Description
Coordination Number 8
Coordinating Atoms Oxygen (from HSO₄⁻ ligands)
Coordination Geometry Distorted Square Antiprism
Gd-O Bond Length Range (Å) 2.334(6) – 2.423(5)

Data sourced from Hummel, H. U., et al. (1994). researchgate.netfao.orgosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula GdH3O12S3 B13142512 Gadolinium(III)hydrogensulfate

Properties

Molecular Formula

GdH3O12S3

Molecular Weight

448.5 g/mol

IUPAC Name

gadolinium(3+);hydrogen sulfate

InChI

InChI=1S/Gd.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3

InChI Key

VDVHJQJKABYJGH-UHFFFAOYSA-K

Canonical SMILES

OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Gd+3]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Gadolinium Iii Hydrogensulfate

High-Temperature Solution-Phase Synthesis

The synthesis of gadolinium(III) hydrogensulfate is achieved through the direct reaction of a gadolinium precursor with concentrated sulfuric acid under elevated temperatures. osti.gov This process is conducted in a closed system to maintain the necessary reaction conditions and to handle the volatile and corrosive nature of the reagents at high temperatures.

The successful formation of crystalline gadolinium(III) hydrogensulfate is highly dependent on the precise control of reaction parameters. Research has demonstrated that optimal crystallization occurs when the reaction is conducted at a temperature of 200°C. osti.gov The reaction is carried out in closed vessels, which is critical for maintaining the concentration of the sulfuric acid and preventing the loss of volatile species, thereby facilitating the formation of well-defined crystals upon cooling.

Table 1: Optimized Reaction Conditions for Gd(HSO₄)₃ Synthesis

Parameter Optimal Value Rationale
Temperature 200°C Ensures sufficient energy for the reaction between Gd₂(SO₄)₃ and concentrated H₂SO₄. osti.gov
System Closed Vessel Maintains high concentration of H₂SO₄ and contains the reaction environment. osti.gov

The selection of appropriate starting materials is fundamental to the synthesis. The established precursor for this reaction is gadolinium(III) sulfate (B86663), Gd₂(SO₄)₃. osti.gov The other crucial reactant is concentrated sulfuric acid (H₂SO₄), which serves a dual role. It acts as both the reaction medium and the source of the hydrogensulfate (HSO₄⁻) ligands that coordinate with the gadolinium(III) ion. The high concentration of sulfuric acid is essential to drive the reaction towards the formation of the hydrogensulfate compound rather than the simple sulfate.

Table 2: Precursors for the Synthesis of Gadolinium(III) Hydrogensulfate

Precursor Formula Role
Gadolinium(III) sulfate Gd₂(SO₄)₃ Source of Gadolinium(III) ions. osti.gov

Gadolinium(III) hydrogensulfate is characterized as an extremely moisture-sensitive, or hygroscopic, compound. osti.gov Its affinity for atmospheric water necessitates specialized handling procedures to prevent decomposition and maintain its structural integrity. Much of the difficulty in handling rare earth halides, which are also hygroscopic, is attributed to their reaction with water at elevated temperatures to form oxyhalides or oxides. core.ac.uk

Standard techniques for managing such materials include:

Inert Atmosphere: All manipulations, including filtration, washing, and packaging, should be performed under a dry, inert atmosphere, such as nitrogen or argon, typically within a glovebox.

Desiccators: For short-term storage, the compound must be kept in a desiccator containing a potent drying agent, such as phosphorus pentoxide (P₄O₁₀) or calcium chloride. researchgate.net

Sealed Containers: For long-term storage, the product should be sealed in airtight containers, potentially under vacuum or backfilled with an inert gas. researchgate.net Using multiple layers of protection, such as a primary sealed container within a heat-sealed foil bag containing desiccant pouches, provides robust protection against moisture ingress. researchgate.net

Hydrothermal Synthesis Approaches for Analogous Compounds

While the high-temperature solution-phase method is specific for Gd(HSO₄)₃, hydrothermal synthesis is a common and versatile technique for producing analogous rare-earth sulfate compounds. This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. ias.ac.in

For instance, ternary rare-earth sulfates like NaGd(SO₄)₂·H₂O have been successfully synthesized using hydrothermal methods. acs.org This approach offers excellent control over the crystallization process, yielding high-purity, single-crystal products. acs.org The synthesis of other gadolinium compounds, such as gadolinium oxide (Gd₂O₃) nanorods, also utilizes hydrothermal routes where precursors like gadolinium nitrate (B79036) are treated with a mineralizer (e.g., NaOH) in an autoclave at temperatures around 140-180°C for extended periods. ias.ac.inorientjchem.org The phase and morphology of the final product in these syntheses can be highly sensitive to parameters like pH and the concentration of reactants. ias.ac.innsf.gov

Crystallization Procedures and Control over Crystal Morphology

The crystallization of gadolinium(III) hydrogensulfate is integral to the high-temperature synthesis process. The crystals form directly from the concentrated sulfuric acid solution as it cools from the reaction temperature of 200°C. osti.gov This slow cooling process allows for the formation of well-ordered, single crystals.

The resulting crystals of Gd(HSO₄)₃ belong to the orthorhombic crystal system, with the space group Pbca. osti.gov The precise lattice parameters have been determined through single-crystal X-ray diffraction.

Table 3: Crystallographic Data for Gadolinium(III) Hydrogensulfate

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a 12.080(8) Å
b 9.574(8) Å
c 16.513(8) Å
Z (Formula units per cell) 8

Source: Hummel, H. U., et al. (1994) osti.gov

In the broader context of gadolinium sulfate compounds, crystallization can be induced from aqueous solutions by various methods. For gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), crystals are typically obtained by dissolving a gadolinium source like gadolinium(III) oxide in dilute sulfuric acid and allowing for slow evaporation or cooling. chemicalbook.comzut.edu.pl The morphology and purity of the resulting crystals can be influenced by the rate of crystallization and the presence of additives. For example, the addition of solvents like ethanol (B145695) can reduce the solubility and promote the precipitation of purer crystals.

Crystallographic and Structural Elucidation of Gadolinium Iii Hydrogensulfate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical method that allows for the determination of the atomic and molecular structure of a crystal. In this technique, a single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to map the electron density and, consequently, the positions of the atoms within the crystal.

Determination of Crystal System and Space Group (Orthorhombic, Pbca)

Analysis of the diffraction data for gadolinium(III) hydrogensulfate reveals that it crystallizes in the orthorhombic system. researchgate.netgrafiati.comosti.gov This crystal system is characterized by three unequal crystallographic axes that are mutually perpendicular. Further refinement of the diffraction data established the space group as Pbca. researchgate.netgrafiati.comosti.gov The Pbca space group is a centrosymmetric group within the orthorhombic system, and its designation indicates the presence of glide planes perpendicular to the a, b, and c axes, as well as a center of inversion.

Precise Lattice Parameter Measurement and Unit Cell Characterization

The unit cell is the fundamental repeating unit of a crystal structure. For gadolinium(III) hydrogensulfate, the precise dimensions of the orthorhombic unit cell have been determined. The lattice constants are reported as a = 12.080(8) Å, b = 9.574(8) Å, and c = 16.513(8) Å. researchgate.netgrafiati.comosti.gov The unit cell contains eight formula units (Z = 8). researchgate.netgrafiati.comosti.gov

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.080(8)
b (Å)9.574(8)
c (Å)16.513(8)
Z8

Detailed Analysis of Gadolinium(III) Coordination Environment

Description of Distorted Square Antiprismatic Geometry

In the crystal structure of gadolinium(III) hydrogensulfate, the gadolinium ion is coordinated by eight oxygen atoms. researchgate.netgrafiati.comosti.gov These oxygen atoms originate from the hydrogensulfate ligands. The resulting coordination polyhedron is best described as a distorted square antiprism. researchgate.netgrafiati.comosti.gov A square antiprism is an eight-vertex polyhedron with two parallel square faces and eight triangular faces connecting them. The "distorted" nature of the geometry in this compound indicates that the square faces are not perfectly regular and the triangular faces are not all identical, a common feature in complex crystal structures.

Interatomic Gd-O Bond Length Variation and Coordination Number

The coordination number of the gadolinium ion is eight, consistent with the distorted square antiprismatic geometry. researchgate.netgrafiati.comosti.gov The interatomic distances between the central gadolinium ion and the eight coordinating oxygen atoms (Gd-O bond lengths) are not uniform. They have been found to vary within the range of 2.334(6) Å to 2.423(5) Å. researchgate.netgrafiati.comosti.gov This variation in bond lengths is a further indication of the distorted nature of the coordination polyhedron and reflects the different ways the hydrogensulfate ligands are bonded to the metal center.

Structural Feature Description
Coordination Number8
Coordination GeometryDistorted Square Antiprism
Gd-O Bond Length Range (Å)2.334(6) - 2.423(5)

Ligand Coordination Modes within the Crystal Lattice

The crystal structure of gadolinium(III) hydrogensulfate reveals complex coordination behavior of the hydrogensulfate (HSO₄⁻) anions. There are three crystallographically distinct hydrogensulfate anions within the structure. researchgate.netgrafiati.comosti.gov These anions act as bridging ligands, connecting the gadolinium(III) centers to form a three-dimensional network.

Identification of Diverse Hydrogensulfate Anion Coordination Patterns

A key feature of the Gd(HSO₄)₃ structure is the presence of three crystallographically distinct hydrogensulfate (HSO₄⁻) anions, each exhibiting a unique coordination mode with the gadolinium centers. researchgate.netosti.gov This diversity in coordination contributes to the formation of a complex three-dimensional network. The differentiation in the HSO₄⁻ groups underscores the intricate bonding capabilities of the hydrogensulfate ligand, which can act as both a chelating and a bridging entity. The coordination of these anions involves only the oxygen atoms, with the hydrogen atom not directly participating in the bonding to the gadolinium ion.

Bridging Topologies of Hydrogensulfate Ligands

The hydrogensulfate ligands in Gd(HSO₄)₃ are instrumental in linking the gadolinium polyhedra. The structural analysis reveals two distinct bridging topologies. researchgate.netosti.gov One of the three unique HSO₄⁻ anions acts as a bridge between two separate gadolinium atoms. osti.govgrafiati.com The other two crystallographically independent HSO₄⁻ anions display a more complex bridging behavior, each connecting three different gadolinium centers. osti.govgrafiati.com This extensive bridging by the hydrogensulfate ligands creates a robust, three-dimensional framework structure.

Comparative Structural Chemistry with Related Lanthanide(III) Sulfates and Hydrogensulfates

The crystal structure of Gadolinium(III)hydrogensulfate can be contextualized by comparison with other lanthanide sulfates and related compounds. A series of isostructural lanthanoid(III) hydrogensulfate-sulfates with the general formula Ln(HSO₄)(SO₄), where Ln includes Sm, Eu, Gd, Tb, and Dy, has been synthesized and characterized. d-nb.inforesearchgate.net These compounds crystallize in the monoclinic space group P2₁, which is different from the orthorhombic system of Gd(HSO₄)₃. d-nb.info In these hydrogensulfate-sulfates, the lanthanide ion is also surrounded by eight oxygen atoms, forming a square-antiprismatic coordination geometry. d-nb.info

Further comparisons can be made with anhydrous lanthanide(III) sulfates, such as Pr₂(SO₄)₃, which crystallizes in the monoclinic space group C2/c. nih.gov The structural landscape of lanthanide sulfates is diverse, with heavy rare-earth element sulfates like those of Y, Er, and Yb often adopting an orthorhombic structure (space group Pbcn). nih.gov Another class of related compounds are the alkali-lanthanide sulfates, for instance, K₆[(Ln)₂(SO₄)₆]/K₅Na[(Ln)₂(SO₄)₆] (Ln = La, Ce, Pr, Nd, Sm, Eu). rsc.orgchemrxiv.org In these complexes, the lanthanide ions are ten-coordinated, with the coordination geometry described as a bicapped square antiprism. rsc.orgchemrxiv.org This variation in coordination number (eight in Gd(HSO₄)₃ and Ln(HSO₄)(SO₄), and ten in K₆[(Ln)₂(SO₄)₆]) highlights the structural flexibility of lanthanide complexes, influenced by the nature and stoichiometry of the anionic and counter-cation species present in the crystal lattice.

Crystallographic Data for this compound and Related Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
This compoundGd(HSO₄)₃OrthorhombicPbca12.080(8)9.574(8)16.513(8)908 researchgate.netosti.gov
Terbium(III)hydrogensulfate-sulfateTb(HSO₄)(SO₄)MonoclinicP2₁~6.66~6.63~6.82~104.62 d-nb.info
Praseodymium(III)sulfatePr₂(SO₄)₃MonoclinicC2/c21.6052(4)6.7237(1)6.9777(1)107.9148(7)4 nih.gov

Advanced Spectroscopic Characterization of Gadolinium Iii Hydrogensulfate

Vibrational Spectroscopy for Bond Analysis and Ligand Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the vibrational modes of the hydrogensulfate (HSO₄⁻) ligands and their coordination to the gadolinium(III) ion.

The FTIR spectrum of Gadolinium(III)hydrogensulfate is characterized by the distinct vibrational modes of the HSO₄⁻ anion. The presence of the proton in the hydrogensulfate ligand, as opposed to the sulfate (B86663) (SO₄²⁻) anion, leads to a reduction in symmetry and the appearance of additional spectral features. The analysis of these features provides information on the bonding and structure within the compound.

The principal vibrational modes of the hydrogensulfate group are the S-O and S-OH stretching and bending vibrations. The O-H stretching and bending modes are also prominent. In the solid state, the crystal structure of Gd(HSO₄)₃ reveals that the gadolinium ion is coordinated by eight oxygen atoms from the hydrogensulfate ligands, forming a distorted square antiprism. xpsdatabase.netaip.org This coordination environment influences the vibrational frequencies of the HSO₄⁻ anions.

A comparison with the FTIR spectrum of ferric hydrogensulfate shows similar regions for the characteristic vibrations of the hydrogensulfate group. nih.gov The key vibrational bands for this compound are expected in the following regions:

O-H Stretching: A broad absorption band is anticipated in the region of 3000-3500 cm⁻¹, characteristic of the O-H stretching vibration within the hydrogensulfate ligand, often broadened due to hydrogen bonding.

S=O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the 1100-1300 cm⁻¹ range. nih.gov

S-OH Stretching: The stretching vibration of the S-OH bond typically appears in the 800-900 cm⁻¹ region.

Bending Modes: The O-S-O and S-O-H bending vibrations are found at lower wavenumbers, generally in the 400-700 cm⁻¹ range. nih.gov

Table 1: Expected FTIR Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H Stretch 3000 - 3500
S=O Asymmetric Stretch ~1230
S=O Symmetric Stretch ~1140
S-OH Stretch 800 - 900

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes. The Raman spectrum of this compound would be dominated by the symmetric stretching mode of the sulfate group, which is typically strong and sharp. The presence of the HSO₄⁻ ligand, with its lower symmetry compared to the SO₄²⁻ ion, results in the activation of additional Raman bands.

Studies on other rare-earth sulfates and compounds with hydrogensulfate anions indicate that the Raman spectra can be complex due to the presence of multiple crystallographically distinct anions and hydrogen bonding. Current time information in Bangalore, IN.nih.govzut.edu.pl The key features expected in the Raman spectrum of Gd(HSO₄)₃ include:

A very strong band corresponding to the symmetric stretching vibration of the SO₄ group (ν₁ mode), typically observed around 1000-1050 cm⁻¹.

Bands related to the asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes of the sulfate tetrahedron, which become Raman active due to the lower symmetry of the HSO₄⁻ ligand. princeton.edu

Vibrations associated with the Gd-O bonds are expected at lower frequencies, typically below 400 cm⁻¹.

The analysis of the number and position of the Raman bands can provide detailed information about the site symmetry of the hydrogensulfate ions within the crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Gadolinium(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the gadolinium(III) ion. Gd(III) has a half-filled 4f shell (4f⁷ electronic configuration) and a corresponding ⁸S₇/₂ ground state, which means it has a total electron spin S = 7/2. researchgate.netnih.gov

The EPR spectrum of Gd(III) in a crystalline solid like this compound is expected to be complex, consisting of a central transition (MS = -1/2 ↔ +1/2) and multiple satellite transitions corresponding to the large spin quantum number. nih.gov The exact appearance of the spectrum is highly dependent on the local symmetry of the Gd(III) ion and the magnitude of the zero-field splitting (ZFS). researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Proton and Sulfur Nuclei

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the local environment of specific nuclei. However, obtaining high-resolution solid-state NMR spectra for this compound presents significant challenges due to the paramagnetic nature of the Gd(III) ion. science.gov The large magnetic moment of Gd(III) leads to strong paramagnetic relaxation enhancement and large paramagnetic shifts, which can broaden the NMR signals of nearby nuclei beyond detection. science.govresearchgate.net

If a ¹H solid-state NMR spectrum could be obtained, it would provide information about the proton in the hydrogensulfate ligand, including its bonding environment and involvement in hydrogen bonding. The chemical shift and line shape would be highly sensitive to the Gd-H distance. mdpi.comemory.edunih.gov

Similarly, ³³S solid-state NMR would be a direct probe of the sulfur environment in the hydrogensulfate anion. However, ³³S is a quadrupolar nucleus with a low natural abundance, making it an insensitive nucleus for NMR studies. The combination of its low sensitivity and the paramagnetic broadening from Gd(III) makes a successful ³³S solid-state NMR experiment on this compound extremely difficult.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw For this compound, XPS can be used to confirm the presence of gadolinium, sulfur, and oxygen, and to determine their oxidation states.

The XPS spectrum of this compound is expected to show peaks corresponding to the core levels of its constituent elements. Based on data for gadolinium sulfate (Gd₂(SO₄)₃), the following binding energies can be anticipated: xpsdatabase.net

Gadolinium (Gd): The Gd 3d or Gd 4d peaks are characteristic of the gadolinium element. The binding energy of the Gd 3d₅/₂ peak is expected to be around 1187 eV, which is indicative of the +3 oxidation state of gadolinium. preprints.org

Sulfur (S): The S 2p peak is expected at a binding energy consistent with sulfate or hydrogensulfate, typically around 169-170 eV. This high binding energy confirms the +6 oxidation state of sulfur.

Oxygen (O): The O 1s peak will be present, but may be complex due to the presence of oxygen in both the sulfate group and the hydroxyl group of the hydrogensulfate anion.

Table 2: Expected XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Inferred Oxidation State
Gadolinium Gd 3d₅/₂ ~1187 +3
Sulfur S 2p ~169-170 +6

Thermal Analysis for Stability and Phase Transitions

The thermal stability and phase transition behavior of gadolinium(III) compounds are critical parameters for their application in various scientific and technological fields. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential data on how these materials respond to heat.

While comprehensive research on the thermal decomposition of various gadolinium salts, such as gadolinium(III) sulfate octahydrate and complex gadolinium coordination polymers, is available, specific quantitative TGA and DSC data for the simple compound this compound is not detailed in publicly accessible scientific literature.

However, studies have been conducted on the closely related series of compounds, the lanthanoid(III) hydrogensulfate-sulfates, with the general formula Ln(HSO4)(SO4), which includes gadolinium (Ln = Gd). researchgate.netresearchgate.net Research confirms that the thermal decomposition behavior of these hygroscopic compounds has been investigated, providing a foundational understanding of their stability. researchgate.net For related compounds, such as Tb(HSO4)(SO4), thermal analysis has been performed, indicating high thermal stability due to the absence of crystal water. uni-augsburg.de Similarly, DSC measurements on other rare earth hydrogensulfates reveal multi-step decomposition processes, typically involving the loss of water followed by the release of sulfuric acid at higher temperatures. researchgate.net

Due to the lack of specific, detailed data for this compound in the available literature, the following subsections on TGA and DSC cannot be populated with the requisite research findings and data tables.

Thermogravimetric Analysis (TGA)

Detailed thermogravimetric data, including specific temperature ranges and corresponding mass loss percentages for the decomposition of this compound, are not available in the reviewed scientific literature.

Differential Scanning Calorimetry (DSC)

Specific data from differential scanning calorimetry, such as the temperatures and enthalpy changes for endothermic or exothermic phase transitions and decomposition events of this compound, are not available in the reviewed scientific literature.

Computational Chemistry Approaches to Gadolinium Iii Hydrogensulfate

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the bonding and electronic characteristics of gadolinium complexes.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating metal complexes due to its balance of accuracy and computational cost. rsc.org For gadolinium compounds, DFT is employed to explore structural, electronic, and magnetic properties in both bulk and cluster configurations. arxiv.orgaip.org In studies of gadolinium oxide clusters, for instance, DFT calculations with the generalized gradient approximation have been used to systematically determine the most stable geometries and binding energies for various cluster sizes. aip.org This approach allows for the optimization of molecular structures and the calculation of frequencies, which can be compared with experimental data. nih.gov When applied to Gadolinium(III) hydrogensulfate, DFT could model the geometry of the ion pair, the coordination of sulfate (B86663) and water molecules to the Gd(III) center, and predict the structural parameters of the solid-state crystal lattice.

Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for assessing the reactivity and electronic transitions within a molecule. chemrxiv.org DFT calculations are used to determine the energies and compositions of these orbitals. For example, in a study on a trinuclear gadolinium cluster, DFT and Complete Active Space Self-Consistent Field (CASSCF) calculations identified a singly occupied molecular orbital (SOMO) arising from σ-bonding between the d-orbitals of the gadolinium ions. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a detailed picture of charge distribution and bonding interactions. nih.gov In a study of nonaaquagadolinium(III) trifluoromethanesulfonate, NBO analysis revealed that while the Gd—OH₂ bonds are predominantly ionic, there is a detectable covalent contribution arising from electron transfer from oxygen lone pairs to the empty 5d and 6s orbitals of the Gd³⁺ ion. researchgate.net For Gadolinium(III) hydrogensulfate, such calculations would quantify the charge on the gadolinium ion and the hydrogensulfate anion, and detail the nature of the Gd-O bonds, revealing the degree of covalency and charge transfer in the system. researchgate.netnih.gov

Table 1. Representative NBO Analysis Findings for Gd(III) Complexes.
SystemFindingComputational MethodReference
[Gd(H₂O)₉]³⁺Significant covalent contribution to Gd—OH₂ bonds via electron transfer from O to Gd 5d and 6s orbitals.DFT / NBO researchgate.net
Gd-decorated Graphene OxideGd-center carries a significant positive charge (~1.65e) and high spin density.DFT / NBO nih.gov
Trinuclear Gd ClusterValence delocalization results from a three-center, one-electron σ-bond formed from 5d orbitals.DFT / CASSCF nih.gov

Molecular Dynamics Simulations for Vibrational Modes and Thermal Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic evolution of molecular systems over time, providing insights into thermal behavior and vibrational properties. aip.org Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods, is particularly powerful for complex systems like gadolinium compounds in solution. cea.fr

AIMD simulations have been used to investigate the vibrational dynamics of gadolinium complexes, separating static and transient contributions to electronic properties and estimating correlation times on the order of picoseconds. cea.frresearchgate.net For Gadolinium(III) hydrogensulfate, MD simulations could model the vibrational modes of the hydrogensulfate anion and its interaction with the Gd(III) ion and surrounding water molecules. Furthermore, these simulations can predict thermodynamic properties and thermal stability by analyzing atomic motions and intermolecular interactions as a function of temperature. researchgate.net

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods are instrumental in predicting and interpreting various types of spectra. aip.org DFT calculations can be used to compute structural and vibrational data, which aids in the analysis of experimental Raman and IR spectra. aip.orgaip.org For gadolinium β-diketonate complexes, quantum-chemical calculations have helped analyze IR spectra to confirm the coordination mode of the ligands. lpnu.ua

Calculations can also predict electronic absorption spectra by identifying charge transfer bands. chemrxiv.org In the context of intermolecular interactions, computational approaches can quantify their strength. For instance, studies on certain gadolinium coordination compounds have pointed to weak intermolecular interactions based on vibrational analysis. lpnu.ua For Gadolinium(III) hydrogensulfate, these methods could predict its vibrational (IR/Raman) spectrum, identify electronic transitions in its UV-Vis spectrum, and model the hydrogen bonding network between the hydrogensulfate anion and coordinated water molecules.

Computational Modeling of Anion-Metal Binding Affinity and Selectivity

The interaction between the gadolinium(III) ion and various anions is critical to its chemistry in solution. Gadolinium is considered a "hard" acid, showing a high affinity for "hard" bases like phosphate (B84403), carbonate, and carboxylate oxygen atoms. nih.gov Computational models, including Quantitative Structure-Property Relationship (QSPR) machine-learning methods, can predict the thermodynamic stability constants (log K) of gadolinium complexes with high accuracy. bohrium.comresearchgate.net These models encode the 2D structure of the ligand to estimate its binding affinity for the Gd(III) ion. bohrium.com Such approaches could be applied to Gadolinium(III) hydrogensulfate to model the equilibrium between the Gd³⁺ ion and the HSO₄⁻ anion, predicting the stability of the resulting complex in aqueous solution and assessing its selectivity compared to other endogenous anions like phosphate or carbonate. nih.gov

Theoretical Determination of Hydration Numbers and Coordination Geometries

The trivalent gadolinium ion is known to have large coordination numbers, typically ranging from 8 to 10. nih.gov In aqueous solution, the Gd³⁺ aqua ion exists with approximately 8 or 9 inner-sphere water molecules. nih.gov Molecular dynamics simulations are a key tool for determining these structural details. nih.gov

Table 2. Theoretical and Experimental Coordination Properties of Gd(III).
PropertyTypical Value/GeometryMethod of DeterminationReference
Hydration Number (q)8-9Experimental / MD Simulations nih.gov
Coordination Number (CN)8-10Experimental / MD Simulations nih.gov
Geometry (CN=8)Square AntiprismTheoretical Modeling nih.gov
Geometry (CN=9)Tricapped Trigonal Prism (TTP) / Capped Square Antiprism (CSAP)X-ray Crystallography / DFT stanford.edu
Calculated Gd-O(water) Distance~2.43 - 2.58 ÅDFT Calculations mdpi.com

Reactivity and Solution Phase Chemistry of Gadolinium Iii Hydrogensulfate

Hydrolytic Stability and Speciation in Aqueous Systems

In aqueous solutions, the gadolinium(III) ion, derived from the dissolution of Gadolinium(III)hydrogensulfate, is present as a hydrated aqua ion, typically [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺. The stability of this species is highly dependent on the pH of the system, undergoing hydrolysis to form various soluble and insoluble species.

The pH of an aqueous solution is a critical factor determining the speciation of the gadolinium(III) ion. As the pH increases, the aqua ion undergoes successive deprotonation of its coordinated water molecules, leading to the formation of hydroxo complexes. This process begins at a pH below 6. researchgate.net The primary hydrolysis reactions involve the formation of [Gd(OH)]²⁺ and [Gd(OH)₂]⁺. At sufficiently high pH, these reactions culminate in the precipitation of insoluble gadolinium(III) hydroxide (B78521), Gd(OH)₃.

The equilibrium constants for these hydrolysis reactions quantify the influence of pH on the formation of these products. Studies have determined the hydrolysis constants for Gd³⁺ at different temperatures, as detailed in the table below.

ReactionEquilibrium Constant (pK) at 25°CEquilibrium Constant (pK) at 70°C
Gd³⁺ + H₂O ⇌ [Gd(OH)]²⁺ + H⁺7.87 ± 0.027.55 ± 0.03
Gd³⁺ + 2H₂O ⇌ [Gd(OH)₂]⁺ + 2H⁺15.16 ± 0.0913.04 ± 0.03

In acidic to near-neutral solutions (pH < 6), the dominant soluble species is the hydrated gadolinium aqua ion, [Gd(H₂O)ₙ]³⁺. As the pH rises, the soluble mononuclear hydroxo complexes, [Gd(OH)]²⁺ and [Gd(OH)₂]⁺, are formed. These species exist in equilibrium in the solution.

Further increases in pH lead to the formation of the insoluble species, gadolinium(III) hydroxide (Gd(OH)₃). The solubility of this compound is defined by its solubility product constant (*Kₛ₀). The precipitation of Gd(OH)₃ effectively removes free Gd³⁺ ions from the solution, with the equilibrium governed by the following reaction:

Gd(OH)₃(s) ⇌ Gd³⁺(aq) + 3OH⁻(aq)

The solubility product for Gd(OH)₃ has been determined, with a p*Kₛ₀ value of -19.32 ± 0.03 at 25°C, highlighting its low solubility in neutral to basic aqueous systems.

Complexation Equilibria with Inorganic Ligands (e.g., Sulfate (B86663), Phosphate)

The Gd³⁺ ion readily forms complexes with various inorganic anions in solution. The stability of these complexes is dictated by the nature of the ligand and the reaction conditions. As a hard acid, Gd³⁺ forms more stable complexes with hard bases, particularly those with oxygen donor atoms.

With sulfate ions (SO₄²⁻), present from the dissolution of this compound itself, Gd³⁺ forms a soluble complex, [Gd(SO₄)]⁺.

In the presence of phosphate (B84403) ions (PO₄³⁻), Gd³⁺ exhibits a high affinity, leading to the formation of highly insoluble gadolinium phosphate. This interaction is significant because any release of free Gd³⁺ in a phosphate-containing medium will result in its precipitation. The system will then shift to re-establish equilibrium by promoting further dissociation of any gadolinium complexes present. nih.gov The formation of gadolinium phosphate complexes, such as [Gd(HPO₄)]⁺, is a key consideration in the environmental and biological chemistry of gadolinium.

The table below presents the stability constants for the formation of gadolinium complexes with sulfate and phosphate ligands.

LigandComplexation ReactionLog of Formation Constant (log K)
Sulfate (SO₄²⁻)Gd³⁺ + SO₄²⁻ ⇌ [Gd(SO₄)]⁺3.66
Hydrogen Phosphate (HPO₄²⁻)Gd³⁺ + HPO₄²⁻ ⇌ [Gd(HPO₄)]⁺~3.91 (log β' = 8.05 x 10³)
Dihydrogen Phosphate (H₂PO₄⁻)Gd³⁺ + H₂PO₄⁻ ⇌ [Gd(H₂PO₄)]²⁺~1.70 (log β' = 50.4)

Thermal Decomposition Pathways and Material Transformation

The thermal decomposition of hydrated gadolinium(III) sulfate, a compound closely related to this compound, proceeds through a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. Studies on gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) provide a clear pathway for its material transformation upon heating.

The decomposition process begins with the loss of water molecules in distinct steps, ultimately forming the anhydrous Gd₂(SO₄)₃. At higher temperatures, the anhydrous sulfate decomposes, releasing sulfur oxides and forming gadolinium oxysulfate ((GdO)₂SO₄) as an intermediate. The final product at very high temperatures is gadolinium(III) oxide (Gd₂O₃).

The key stages of this thermal decomposition are summarized in the following table.

Temperature Range (°C)ProcessIntermediate/Final Product
~100 - 300Dehydration (loss of 8 H₂O)Gd₂(SO₄)₃ (anhydrous)
~742Polymorphic transition of Gd₂(SO₄)₃β-Gd₂(SO₄)₃
Above ~890Decomposition of anhydrous sulfate(GdO)₂SO₄ (Gadolinium Oxysulfate)
Above ~1182Final decompositionGd₂O₃ (Gadolinium(III) Oxide)

Solid-State Reactivity under Controlled Atmospheres

The atmosphere under which thermal decomposition occurs can influence the reaction pathways and intermediate products. The solid-state reactivity of gadolinium(III) sulfate has been investigated in both air and inert (nitrogen) atmospheres.

The general decomposition sequence—dehydration to form anhydrous sulfate, followed by decomposition to oxysulfate and finally to the oxide—remains consistent across different atmospheres. However, the precise temperatures for these transitions and the stability of intermediates can be affected. For gadolinium(III) sulfate, the decomposition pathway in a nitrogen atmosphere follows a similar pattern to that in air, indicating that oxidation from atmospheric oxygen is not a primary driver in the main decomposition steps of the sulfate to the oxysulfate and oxide. This contrasts with compounds like gadolinium(III) oxalate, where the atmosphere (e.g., air vs. inert gas) significantly impacts the decomposition mechanism due to the oxidation of carbon monoxide and deposited carbon byproducts.

Ligand Exchange Kinetics and Thermodynamics in Non-Biological Media

The concept of ligand exchange for a simple salt like this compound primarily involves the exchange of coordinated water molecules with other potential ligands in solution, such as the sulfate (or hydrogensulfate) anion itself. The Gd³⁺ ion is characterized by a very fast rate of water exchange. The water molecules in the inner coordination sphere of the [Gd(H₂O)ₙ]³⁺ aqua ion exchange rapidly with water molecules in the bulk solvent. nih.gov This rapid exchange is a fundamental property of the Gd³⁺ aqua ion and is a key factor in its solution chemistry. nih.gov

Thermodynamics: The thermodynamics of ligand interaction are dictated by the hard and soft acid-base (HSAB) principle. Gd³⁺ is a classic hard Lewis acid, showing a strong preference for binding with hard Lewis bases, which include ligands with oxygen donor atoms. nih.gov Water (H₂O), sulfate (SO₄²⁻), and phosphate (PO₄³⁻) are all hard bases, explaining the favorable interactions and complex formation. The stability of these complexes is driven by a significant electrostatic contribution to the bonding.

Environmental Chemistry and Abiotic Speciation of Gadolinium Compounds

Transport and Fate Mechanisms in Aquatic and Terrestrial Systems

Gadolinium(III)hydrogensulfate, being a salt, is expected to readily dissolve in water, dissociating into Gadolinium(III) ions (Gd³⁺) and hydrogensulfate (HSO₄⁻) and sulfate (B86663) (SO₄²⁻) ions. The transport and fate of gadolinium in aquatic and terrestrial systems are subsequently governed by the behavior of the hydrated Gd³⁺ ion and its interactions with various environmental components.

In aquatic systems , the mobility of Gd³⁺ is influenced by several factors:

Advection and Dispersion: Once dissolved, Gd³⁺ will be transported by the bulk movement of water (advection) and spread out due to random molecular and turbulent motion (dispersion). In riverine systems, this leads to the downstream propagation of gadolinium contamination from a source.

Sorption to Particulate Matter: Gd³⁺ exhibits a strong affinity for particulate matter, including suspended sediments and organic matter. This sorption can lead to the removal of gadolinium from the water column and its accumulation in bottom sediments. The extent of sorption is pH-dependent, generally increasing with higher pH.

Complexation with Inorganic and Organic Ligands: The presence of natural inorganic ligands such as carbonate (CO₃²⁻), hydroxide (B78521) (OH⁻), and phosphate (B84403) (PO₄³⁻), as well as dissolved organic matter (DOM), can significantly influence gadolinium speciation and mobility. The formation of stable aqueous complexes can either enhance or reduce its mobility depending on the nature of the complex.

In terrestrial systems , the transport of gadolinium is primarily controlled by:

Soil-Water Partitioning: The movement of gadolinium through the soil profile is dictated by its partitioning between the soil solution and the solid soil phases. The primary mechanism of retention is sorption to soil components.

Sorption to Soil Minerals: Clay minerals and metal oxides are key components of soil that can strongly adsorb Gd³⁺. This interaction significantly retards the downward movement of gadolinium towards groundwater.

Leaching: In soils with low sorption capacity or under acidic conditions where Gd³⁺ is more mobile, it can be leached from the upper soil layers and potentially contaminate groundwater resources.

Speciation Modeling of Gadolinium(III) in Natural Waters and Sediments

Speciation, the distribution of an element among its various chemical forms, is critical for understanding its bioavailability, toxicity, and mobility. Geochemical models are powerful tools used to predict the speciation of elements like gadolinium in complex environmental systems. These models utilize thermodynamic data, such as stability constants of various complexes, to calculate the equilibrium distribution of species under given conditions (e.g., pH, redox potential, and concentrations of other ions).

For Gadolinium(III) originating from this compound, the primary species of interest in natural waters would be the free hydrated ion (Gd³⁺) and its complexes with common inorganic ligands. The speciation is highly dependent on the pH and the presence of competing ligands.

Table 1: Predicted Gadolinium(III) Speciation in Freshwater at Varying pH (Hypothetical data based on general lanthanide chemistry for illustrative purposes, as specific stability constants for Gd-sulfate complexes in comprehensive geochemical databases are not readily available)

pH Dominant Gadolinium Species Percentage
4.0 Gd³⁺ > 95%
Gd(SO₄)⁺ < 5%
6.0 Gd³⁺ ~ 80%
Gd(OH)²⁺ ~ 15%
Gd(SO₄)⁺ < 5%
8.0 Gd(OH)²⁺ ~ 50%
Gd(CO₃)⁺ ~ 40%
Gd(OH)₂⁺ ~ 10%

Note: This table is illustrative. The actual speciation will depend on the total concentrations of gadolinium, sulfate, carbonate, and other ligands.

In sulfate-rich waters, the formation of gadolinium-sulfate complexes, such as Gd(SO₄)⁺, can occur. However, the stability of these complexes is generally lower than that of gadolinium-carbonate or gadolinium-hydroxide complexes, especially at neutral to alkaline pH. Therefore, in most natural waters, the influence of sulfate on gadolinium speciation is likely to be secondary to that of carbonate and pH.

Geochemical modeling software like PHREEQC can be used to perform these speciation calculations. A simplified model for a freshwater system containing dissolved this compound would include the following key reactions:

Hydrolysis: Gd³⁺ + H₂O ⇌ Gd(OH)²⁺ + H⁺ Gd³⁺ + 2H₂O ⇌ Gd(OH)₂⁺ + 2H⁺

Carbonate Complexation: Gd³⁺ + CO₃²⁻ ⇌ Gd(CO₃)⁺

Sulfate Complexation: Gd³⁺ + SO₄²⁻ ⇌ Gd(SO₄)⁺

By inputting the relevant thermodynamic data and the chemical composition of the water, the model can predict the equilibrium distribution of these and other potential gadolinium species.

Interactions with Geochemical Interfaces and Mineral Surfaces

The interaction of dissolved gadolinium species with solid surfaces, known as sorption, is a key process controlling its concentration in natural waters and its mobility in soils and sediments. The primary sorbents for Gd³⁺ in the environment are clay minerals and metal oxides due to their charged surfaces and high surface areas.

Sorption onto Metal Oxides: Iron and manganese oxides, such as goethite (α-FeOOH) and birnessite (δ-MnO₂), are ubiquitous in soils and sediments and have a high affinity for rare earth elements, including gadolinium. The sorption of Gd³⁺ onto these surfaces is strongly pH-dependent, with a sharp increase in sorption from near zero to almost 100% over a narrow pH range (typically pH 5-7). This "adsorption edge" is characteristic of inner-sphere complexation, where the Gd³⁺ ion forms a direct chemical bond with the oxide surface.

Table 2: Research Findings on Gd³⁺ Sorption onto Goethite

Parameter Condition Observation
pH pH 4.5 to 6.0 Gd³⁺ uptake increases from 5% to 95%
Ionic Strength 0.01 to 1.0 M NaCl No significant effect on the adsorption edge
Mechanism Inferred from ionic strength independence Inner-sphere surface complexation

This data suggests that the binding of Gd³⁺ to goethite is strong and not easily disrupted by changes in the salt concentration of the water.

Sorption onto Clay Minerals: Clay minerals, such as montmorillonite, kaolinite, and illite, also play a significant role in the sorption of Gd³⁺. These minerals have a permanent negative charge due to isomorphic substitution within their crystal lattice, as well as pH-dependent charges at their edges. The primary mechanisms of Gd³⁺ sorption onto clays (B1170129) are:

Cation Exchange: Gd³⁺ can replace other cations (e.g., Ca²⁺, Mg²⁺, Na⁺) that are loosely held on the negatively charged surfaces of the clay minerals.

Surface Complexation: At the edges of clay minerals, where hydroxyl groups are present, Gd³⁺ can form inner-sphere complexes similar to those formed on metal oxide surfaces.

The relative importance of these mechanisms depends on the type of clay mineral and the solution chemistry. For example, in montmorillonite, with its high cation exchange capacity, ion exchange is a major contributor to Gd³⁺ uptake. In kaolinite, which has a lower cation exchange capacity, surface complexation at the edges is more significant.

Methodologies for Trace Gadolinium Speciation in Environmental Samples (non-biological context)

The determination of gadolinium speciation in environmental samples is challenging due to its low concentrations and the complexity of the environmental matrices. A variety of analytical techniques have been developed to address these challenges, primarily focusing on the separation of different gadolinium species followed by their sensitive detection.

Hyphenated Analytical Techniques: The most powerful methods for gadolinium speciation involve the coupling of a separation technique with a highly sensitive elemental detector.

Hydrophilic Interaction Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HILIC-ICP-MS): This is a widely used technique for the separation and quantification of polar gadolinium complexes, such as those found in GBCAs. While not directly designed for simple inorganic species, the principles can be adapted to separate different inorganic complexes of gadolinium based on their charge and size.

Ion Chromatography - Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): This technique is well-suited for the separation of ionic species. It can be used to separate free Gd³⁺ from its anionic complexes, such as Gd(SO₄)⁺.

Table 3: Comparison of Analytical Techniques for Gadolinium Speciation

Technique Principle Advantages Limitations
HILIC-ICP-MS Separation based on polarity High sensitivity, suitable for polar complexes May not be optimal for simple inorganic ions
IC-ICP-MS Separation based on ionic charge Directly applicable to ionic species, good separation of cations and anions Potential for matrix interferences
Capillary Electrophoresis - Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) Separation based on charge-to-size ratio High separation efficiency, small sample volume required Lower sample throughput, more complex to operate

Sample Preparation: A crucial step in any speciation analysis is sample preparation. The goal is to extract the gadolinium species from the sample matrix without altering their chemical form. For water samples, this may involve filtration to separate dissolved and particulate fractions. For soil and sediment samples, sequential extraction procedures can be used to fractionate gadolinium associated with different solid phases (e.g., exchangeable, bound to carbonates, bound to iron and manganese oxides).

Challenges and Future Directions: A significant challenge in the speciation analysis of gadolinium in environmental samples is the lack of certified reference materials for gadolinium species. The development of such materials is essential for method validation and ensuring the accuracy of analytical data. Furthermore, there is a need for more research on the transformation and degradation of gadolinium compounds in the environment to better understand their long-term fate and potential impacts.

Conclusion and Future Research Directions

Summary of Current Understanding and Knowledge Gaps Regarding Gadolinium(III)hydrogensulfate

Gadolinium(III) hydrogensulfate, with the chemical formula Gd(HSO₄)₃, is a compound of interest within the family of rare earth metal sulfates. The current body of scientific literature provides foundational knowledge primarily centered on its synthesis and solid-state structure. It is synthesized by the reaction of gadolinium(III) sulfate (B86663) with concentrated sulfuric acid under elevated temperature and pressure in a sealed environment. osti.govfao.org The compound crystallizes in an orthorhombic system with the space group Pbca. osti.govfao.org Its structure is characterized by a coordination number of eight for the gadolinium ion, which is bonded to oxygen atoms from the hydrogensulfate ligands, forming a distorted square antiprism. osti.govfao.org A key characteristic highlighted in the literature is its extreme sensitivity to moisture. osti.govfao.org

Spectroscopic characterization of Gadolinium(III) hydrogensulfate is also an area that remains largely unexplored. Detailed infrared (IR) and Raman spectroscopic data, which would provide insights into the vibrational modes of the hydrogensulfate ligands and their coordination to the gadolinium center, are not documented. Similarly, other advanced characterization studies are needed to fully elucidate its electronic and magnetic properties. The lack of information on its reactivity with other chemical species, beyond its noted hygroscopic nature, further limits a comprehensive understanding of its chemical behavior.

Perhaps the most significant knowledge gap is the absence of documented non-medical applications for Gadolinium(III) hydrogensulfate. While other gadolinium compounds and various metal sulfates have found utility in catalysis and materials science, no specific applications have been reported for this particular compound. This suggests that its potential in these areas remains an open field for investigation.

Promising Avenues for Novel Synthesis and Comprehensive Characterization

Future research into Gadolinium(III) hydrogensulfate should initially focus on expanding the fundamental knowledge base through novel synthesis approaches and comprehensive characterization. Exploring alternative synthetic routes beyond the high-temperature, high-pressure method could lead to the production of materials with different crystalline phases, morphologies, or particle sizes, which in turn could influence its properties and potential applications. Solvothermal or hydrothermal methods, for instance, might offer pathways to new crystalline forms or nanostructured materials.

A systematic and thorough characterization of its physicochemical properties is paramount. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide precise data on its thermal stability, melting point (if any), and decomposition products. researchgate.net Such studies would be crucial for determining the temperature range in which the compound is stable and for understanding its degradation mechanism.

Detailed spectroscopic studies are essential for a deeper understanding of its molecular structure and bonding. Infrared and Raman spectroscopy would be invaluable for characterizing the vibrational modes of the hydrogensulfate ion upon coordination to the gadolinium center. ias.ac.inresearchgate.net These techniques could also be used to monitor the compound's stability and its interactions with other molecules. Advanced techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy could provide further insights into the local environment of the atoms within the crystal lattice.

To address the lack of reactivity data, systematic studies on its reactions with various acids, bases, and potential ligands should be undertaken. Understanding its solution chemistry, to the extent that its moisture sensitivity allows, would also be a critical step in exploring its potential for applications in catalysis or as a precursor for other gadolinium-containing materials.

Emerging Non-Medical Applications and Materials Innovation

While no non-medical applications of Gadolinium(III) hydrogensulfate are currently documented, its chemical composition suggests several promising avenues for future exploration, particularly in the fields of catalysis and materials science. The unique electronic properties of lanthanide ions often make their compounds effective catalysts in various organic reactions. numberanalytics.com The presence of both a Lewis acidic gadolinium center and Brønsted acidic hydrogensulfate groups could potentially lead to bifunctional catalytic activity. Research into its catalytic performance in reactions such as esterification, transesterification, and other acid-catalyzed transformations would be a logical starting point. researchgate.netresearchgate.net

In the realm of materials science, Gadolinium(III) hydrogensulfate could serve as a precursor for the synthesis of novel gadolinium-containing materials. For example, controlled thermal decomposition might yield gadolinium oxide or oxysulfate nanoparticles with specific morphologies and properties. These materials could have applications in areas such as phosphors, ceramics, and high-refractive-index glasses. Furthermore, its potential as a dopant in other materials to impart specific magnetic or optical properties could be investigated.

The development of composite materials incorporating Gadolinium(III) hydrogensulfate is another area ripe for exploration. For instance, its incorporation into polymer matrices or porous supports could lead to new functional materials with applications in areas such as gas separation, sensing, or as heterogeneous catalysts with improved stability and reusability.

Advanced Methodological Approaches for Future Investigations

To overcome the current limitations in the understanding of Gadolinium(III) hydrogensulfate, the application of advanced methodological approaches is crucial. In terms of synthesis, high-throughput screening methods could be employed to rapidly explore a wide range of reaction conditions and identify optimal parameters for producing materials with desired characteristics.

For characterization, in-situ techniques will be particularly valuable given the compound's moisture sensitivity. For example, in-situ X-ray diffraction (XRD) and spectroscopic techniques could be used to monitor the synthesis process in real-time or to study its structural changes under different temperatures and atmospheres.

Computational modeling and theoretical calculations, such as density functional theory (DFT), can play a significant role in complementing experimental studies. These methods can be used to predict the electronic structure, spectroscopic properties, and potential reaction pathways of Gadolinium(III) hydrogensulfate. This theoretical understanding can guide the design of new experiments and help in the interpretation of experimental results.

Finally, a more systematic investigation into the broader class of lanthanide hydrogensulfates could provide valuable context and predictive power for the properties and potential applications of the gadolinium analogue. Comparative studies across the lanthanide series can help to identify trends and to understand the specific role of the gadolinium ion in determining the properties of this class of compounds.

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